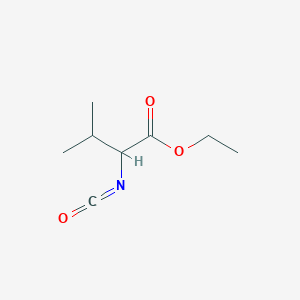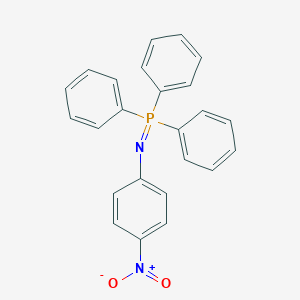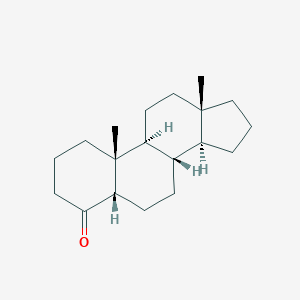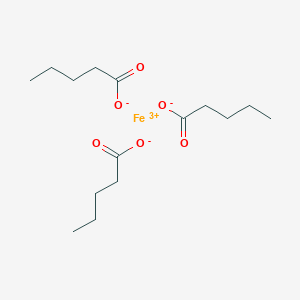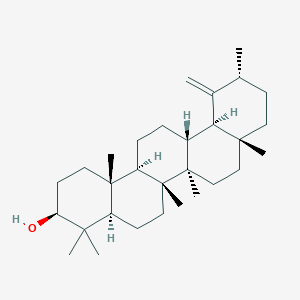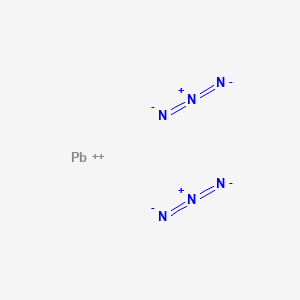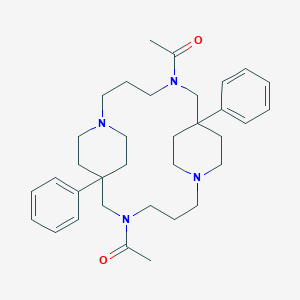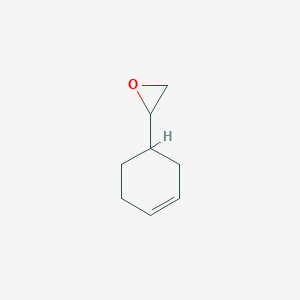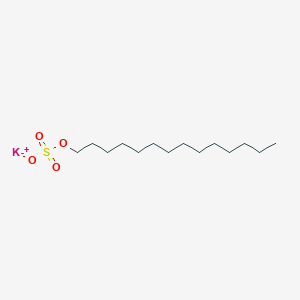
Potassium tetradecyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium tetradecyl sulphate (KTS) is a synthetic anionic surfactant with a molecular formula of C14H29NaO4S. It is commonly used in various scientific research applications such as in the synthesis of nanoparticles, as a surfactant in electrochemical sensors, and as a stabilizing agent in emulsions.
科学的研究の応用
Potassium tetradecyl sulphate has various scientific research applications. It is widely used in the synthesis of nanoparticles due to its excellent emulsifying properties. Potassium tetradecyl sulphate can stabilize nanoparticles and prevent their aggregation, leading to uniform particle size and shape. Potassium tetradecyl sulphate has also been used as a surfactant in electrochemical sensors, where it can improve the sensitivity and selectivity of the sensor. Additionally, Potassium tetradecyl sulphate has been used as a stabilizing agent in emulsions, where it can prevent the separation of the emulsion and improve its stability.
作用機序
Potassium tetradecyl sulphate acts as a surfactant, meaning it reduces the surface tension between two immiscible phases, such as oil and water. Potassium tetradecyl sulphate has a hydrophobic tail and a hydrophilic head, allowing it to interact with both oil and water. When Potassium tetradecyl sulphate is added to an emulsion, it forms a monolayer at the interface between the oil and water phases. This monolayer reduces the surface tension, allowing the two phases to mix more easily.
生化学的および生理学的効果
Potassium tetradecyl sulphate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it should be handled with care as it can cause skin and eye irritation. Potassium tetradecyl sulphate has been shown to have no significant effect on blood glucose levels or liver function in animal studies.
実験室実験の利点と制限
Potassium tetradecyl sulphate has several advantages for use in lab experiments. It is a cost-effective and widely available surfactant. Potassium tetradecyl sulphate can stabilize nanoparticles and prevent their aggregation, leading to uniform particle size and shape. Potassium tetradecyl sulphate can also improve the sensitivity and selectivity of electrochemical sensors. However, Potassium tetradecyl sulphate has some limitations. It is not suitable for use in acidic or alkaline environments as it can hydrolyze. Potassium tetradecyl sulphate can also denature proteins, making it unsuitable for some applications.
将来の方向性
There are several future directions for Potassium tetradecyl sulphate research. One area of interest is the synthesis of Potassium tetradecyl sulphate-coated nanoparticles for drug delivery applications. Potassium tetradecyl sulphate-coated nanoparticles have been shown to have improved stability and biocompatibility compared to other surfactant-coated nanoparticles. Another area of interest is the development of Potassium tetradecyl sulphate-based electrochemical sensors for detecting biomolecules such as glucose and cholesterol. Potassium tetradecyl sulphate has also been proposed as a potential alternative to traditional surfactants in oil recovery applications.
Conclusion:
In conclusion, potassium tetradecyl sulphate is a widely used surfactant in scientific research. It has various applications, including in the synthesis of nanoparticles, as a surfactant in electrochemical sensors, and as a stabilizing agent in emulsions. Potassium tetradecyl sulphate has a hydrophobic tail and a hydrophilic head, allowing it to interact with both oil and water. Potassium tetradecyl sulphate has several advantages, including cost-effectiveness and availability, but also has some limitations. The future of Potassium tetradecyl sulphate research includes the development of Potassium tetradecyl sulphate-coated nanoparticles for drug delivery and Potassium tetradecyl sulphate-based electrochemical sensors.
合成法
Potassium tetradecyl sulphate is synthesized by the reaction of tetradecanol with sulphur trioxide in the presence of potassium hydroxide. The reaction yields Potassium tetradecyl sulphate and water as by-products. The purity of Potassium tetradecyl sulphate can be improved by recrystallization from ethanol.
特性
CAS番号 |
13419-37-9 |
|---|---|
製品名 |
Potassium tetradecyl sulphate |
分子式 |
C14H29KO4S |
分子量 |
332.54 g/mol |
IUPAC名 |
potassium;tetradecyl sulfate |
InChI |
InChI=1S/C14H30O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChIキー |
DQFWABVCOIFBPO-UHFFFAOYSA-M |
異性体SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
正規SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
その他のCAS番号 |
13419-37-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)

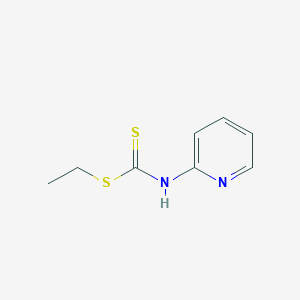
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
